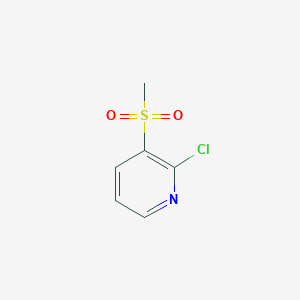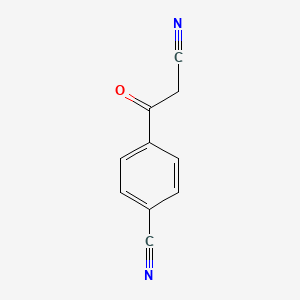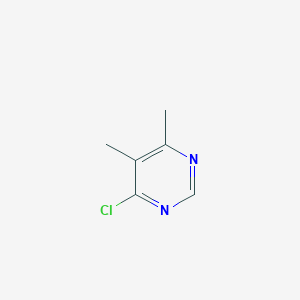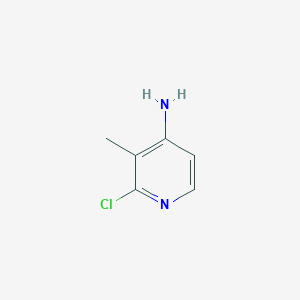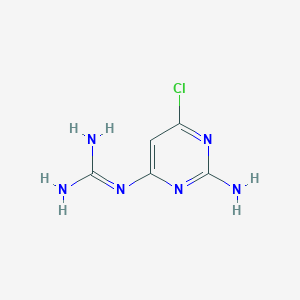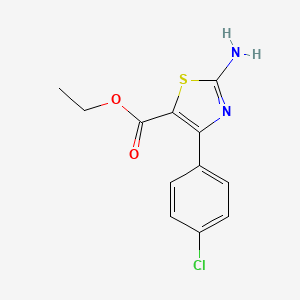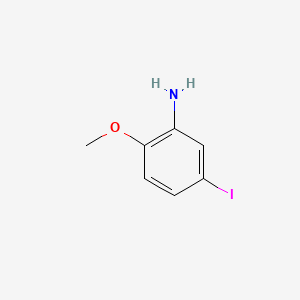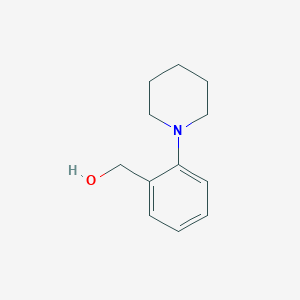
1-(3-Methylphenoxy)-2-propanol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be obtained from databases such as PubChem or ChemSpider.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can often be found in the scientific literature, particularly in journals dedicated to organic chemistry.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or breakdown products when the compound is degraded.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.Scientific Research Applications
Petroleum Chemistry
- Scientific Field: Petroleum Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol has been used as a base for synthesizing new aminomethoxy derivatives . These derivatives have been tested as antimicrobial additives for lubricating oils .
- Methods of Application: The synthesis of these derivatives involves the use of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde in the presence of secondary amines .
- Results: The synthesized compounds were found to efficiently suppress the activity of microorganisms, making them effective as antimicrobial additives .
Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Application Summary: Phenoxy acetamide derivatives, which can be synthesized from 1-(3-Methylphenoxy)-2-propanol, have been studied for their pharmacological activities .
- Methods of Application: The synthesis involves the use of substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results: The synthesized phenoxy acetamide derivatives have shown potential as therapeutic candidates .
Synthesis of Cresol Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize cresol derivatives . Cresols are a group of aromatic organic compounds that are widely used in various industries .
- Methods of Application: The synthesis of cresol derivatives involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized cresol derivatives have diverse applications, including use in disinfectants, solvents, and as precursors to other chemicals .
Synthesis of Phenoxy Acetic Acid Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize phenoxy acetic acid derivatives . These derivatives have been studied for their potential pharmacological activities .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized phenoxy acetic acid derivatives have shown potential as therapeutic candidates .
Synthesis of Bromocresol Green
- Scientific Field: Organic Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize bromocresol green , a chemical compound used as a pH indicator in applications such as growth mediums for microorganisms and titrations .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized bromocresol green can change color depending on the pH of the solution it is in, making it useful as a pH indicator .
Synthesis of Bupranolol
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize bupranolol , a non-selective beta blocker used in the treatment of hypertension and angina pectoris .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized bupranolol has shown potential as a therapeutic candidate for the treatment of hypertension and angina pectoris .
Safety And Hazards
Information on the safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects.
Future Directions
Future directions could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(3-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVQFUMIUPSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495687 | |
| Record name | 1-(3-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenoxy)-2-propanol | |
CAS RN |
4317-62-8 | |
| Record name | 1-(3-Methylphenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4317-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



